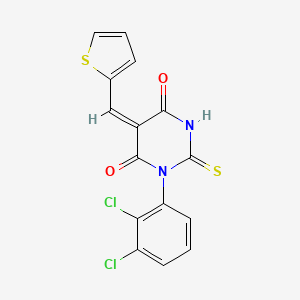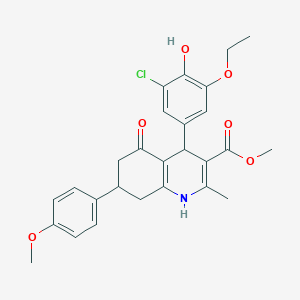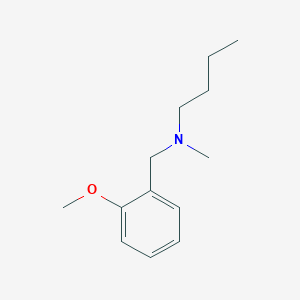![molecular formula C22H18O2 B5224436 6-phenyl-6a,12a-dihydro-6H,7H-chromeno[4,3-b]chromene](/img/structure/B5224436.png)
6-phenyl-6a,12a-dihydro-6H,7H-chromeno[4,3-b]chromene
Vue d'ensemble
Description
6-phenyl-6a,12a-dihydro-6H,7H-chromeno[4,3-b]chromene, also known as flavanocoumarin, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is a member of the flavonoid family, which is known for its antioxidant and anti-inflammatory properties.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
6-Phenyl-6H-Chromeno[4,3-b]quinoline derivatives, synthesized through novel methods, have demonstrated cytotoxic activity against certain cancer cell lines, highlighting their potential in cancer research. For instance, Rao et al. (2016) utilized Sc(OTf)3 catalysis in acetonitrile to create these derivatives at ambient temperature, achieving a one-pot synthesis from 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde. Preliminary evaluations revealed anticancer activity against A549 and B-16 carcinoma cell lines (Rao et al., 2016). Additionally, Mahdavinia and Peikarporsan (2013) synthesized a series of new pyranochromene derivatives, including tetrahydro-7-phenyl-6H,7H-chromeno[4,3-b]chromen-6-ones, using Michael addition domino cyclization, a method notable for its operational simplicity and high yields (Mahdavinia & Peikarporsan, 2013).
Pharmacological and Anticancer Properties
Several studies have identified the pharmacological and anticancer properties of chromene compounds. Abdelwahab and Fekry (2022) synthesized 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile and its derivatives, finding them to display potential analgesic and anticonvulsant activities. Their research suggests that certain chromene derivatives could be more effective than others for analgesic and anti-inflammatory activities (Abdelwahab & Fekry, 2022). Furthermore, Okasha et al. (2016) synthesized chromene molecules to explore their antimicrobial activity, revealing that certain benzo[h]chromenopyrimidine and benzo[h]chromenotriazolopyrimidine derivatives exhibited promising antibacterial activities compared to reference agents (Okasha et al., 2016).
Advanced Synthesis Techniques
Advances in synthesis techniques for chromene compounds have been significant. Manna, Parai, and Panda (2011) developed an efficient synthetic route to access chromeno[4,3-b]chromene scaffolds, which are analogs of xanthenes. This method involves a three-step reaction sequence, including Michael addition, Grignard reaction, and FeCl3 catalyzed intramolecular Friedel–Craft’s reaction, showcasing a novel approach to synthesizing these compounds (Manna, Parai, & Panda, 2011).
Propriétés
IUPAC Name |
6-phenyl-6,6a,7,12a-tetrahydrochromeno[3,2-c]chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-2-8-15(9-3-1)21-18-14-16-10-4-6-12-19(16)23-22(18)17-11-5-7-13-20(17)24-21/h1-13,18,21-22H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZDARLYEGHHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(OC3=CC=CC=C3C2OC4=CC=CC=C41)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5224354.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5224357.png)

![7-(4-acetylphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5224368.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5224374.png)
![2-methyl-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5224385.png)
![N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5224394.png)

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B5224409.png)


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-2-indanecarboxamide](/img/structure/B5224425.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5224430.png)
![(3aS*,6aR*)-5-cycloheptyl-3-(3,4-dimethoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5224442.png)